molecular formula C21H24N2O3 B2906275 N-(2-(2-cyclopentylacetamido)phenyl)-2-methoxybenzamide CAS No. 1203159-63-0

N-(2-(2-cyclopentylacetamido)phenyl)-2-methoxybenzamide

Cat. No.: B2906275
CAS No.: 1203159-63-0
M. Wt: 352.434
InChI Key: ZJJLYKVKSDKPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-Cyclopentylacetamido)phenyl)-2-methoxybenzamide is a synthetic benzamide derivative intended for research and development purposes. Benzamide analogs are a therapeutically significant class of compounds, extensively studied for their diverse biological activities. Research on related structures has shown that such compounds can exhibit a range of pharmacological properties, including anti-inflammatory and antimicrobial effects. For instance, certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated promising activity against Gram-positive bacteria and significant anti-inflammatory effects through protease inhibition . Similarly, other benzamide derivatives have been investigated for their potential antiviral, antipsychotic, and anti-cancer activities . The structural motif of a cyclopentyl group attached to the benzamide core, as seen in compounds like N-cyclopentyl-3-hydroxy-4-methoxybenzamide, is a common feature in medicinal chemistry research . This compound is supplied for in vitro research exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all materials according to their institution's laboratory safety guidelines.

Properties

IUPAC Name

N-[2-[(2-cyclopentylacetyl)amino]phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-26-19-13-7-4-10-16(19)21(25)23-18-12-6-5-11-17(18)22-20(24)14-15-8-2-3-9-15/h4-7,10-13,15H,2-3,8-9,14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJLYKVKSDKPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-cyclopentylacetamido)phenyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate 2-cyclopentylacetamido-phenylamine through the reaction of cyclopentylamine with 2-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine. This intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors and other advanced manufacturing techniques can be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-cyclopentylacetamido)phenyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-(2-cyclopentylacetamido)phenyl)-2-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Material Science: The compound’s unique structure allows it to be incorporated into polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(2-(2-cyclopentylacetamido)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Structural Features Biological Activity/Application Synthesis Yield (%) References
N-(2-(2-Cyclopentylacetamido)phenyl)-2-methoxybenzamide Cyclopentylacetamido side chain, 2-methoxybenzoyl Hypothesized protease/kinase modulation* N/A N/A
Glibenclamide (Glyburide) Cyclohexylcarbamoyl sulfonylurea, 2-methoxybenzoyl Antidiabetic (sulfonylurea receptor agonist) N/A
Sirtuin Modulator 2 Imidazo[2,1-b]thiazole, 2-methoxybenzoyl Antidiabetic, anti-inflammatory, antitumor N/A
N-(2-Fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide Fluorine, imidazopyridazine Potential kinase inhibition N/A
Methyl 4-(2-(2-Methoxybenzamido)phenoxy)benzoate Phenoxy linker, methyl ester HIV-1 Vif inhibitor (research phase) 22

*Inferred from structural analogs.

Glibenclamide (Glyburide)

Glibenclamide shares the 2-methoxybenzamide core but incorporates a sulfonylurea group and cyclohexylcarbamoyl side chain. This structure enables ATP-sensitive potassium channel blockade in pancreatic β-cells, promoting insulin secretion .

Sirtuin Modulator 2

This compound replaces the cyclopentyl group with an imidazothiazole heterocycle, enabling sirtuin modulation linked to metabolic and inflammatory pathways . The target compound’s cyclopentylacetamido group could enhance membrane permeability due to increased hydrophobicity, though its specific biological targets remain uncharacterized.

Fluorinated Imidazopyridazine Analog

The fluorine atom in this analog improves metabolic stability and bioavailability compared to non-halogenated benzamides . The absence of fluorine in the target compound may result in shorter half-life but lower risk of off-target interactions.

Biological Activity

N-(2-(2-cyclopentylacetamido)phenyl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of pain management and neurological disorders. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H22N2O3
  • Molecular Weight : 302.37 g/mol

This compound is believed to exert its biological effects primarily through modulation of sodium channels, particularly the voltage-gated sodium channel NaV1.7. This channel plays a crucial role in pain signaling pathways. Inhibition of NaV1.7 can lead to decreased neuronal excitability and reduced pain perception, making this compound a candidate for analgesic applications .

Analgesic Effects

Research indicates that compounds targeting NaV1.7 have significant analgesic properties. Studies have shown that selective inhibition of this channel can alleviate various types of pain, including neuropathic and inflammatory pain . The specific activity of this compound has been evaluated in preclinical models, demonstrating its potential efficacy in reducing pain responses.

Enzyme Inhibition

In addition to its effects on sodium channels, this compound may also interact with various enzymes involved in metabolic pathways. For instance, it has been suggested that it could inhibit certain proteases or kinases, contributing to its overall biological profile.

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

StudyObjectiveFindings
Nassar et al. (2004)Investigate NaV1.7's role in painDeletion of SCN9A gene reduced pain thresholds in mice .
Yang et al. (2004)Link between NaV1.7 mutations and pain disordersIdentified mutations associated with familial erythermalgia .
Fertleman et al. (2006)Evaluate treatment options for PEPDCarbamazepine reduced attack severity in patients .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(2-cyclopentylacetamido)phenyl)-2-methoxybenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Amide Coupling : React 2-methoxybenzoic acid with 2-(2-cyclopentylacetamido)aniline using a coupling agent like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane at 0–25°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol to achieve >95% purity.

Analytical Validation : Confirm structure via 1H^1H-NMR (e.g., methoxy proton at δ 3.8–4.0 ppm, cyclopentyl protons at δ 1.5–2.1 ppm) and LC-MS (expected [M+H]+ ion) .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound, such as anticancer or anti-inflammatory effects?

  • Methodological Answer :

  • Cell-Based Assays : Use cancer cell lines (e.g., MCF-7, HeLa) treated with varying concentrations (1–100 µM) of the compound. Measure viability via MTT assay after 48 hours, with controls (DMSO vehicle) and reference drugs (e.g., doxorubicin) .
  • Enzyme Inhibition : Test COX-2 or NF-κB inhibition using ELISA kits, comparing IC50_{50} values to known inhibitors (e.g., celecoxib) .

Q. What analytical techniques are critical for characterizing the physicochemical properties of this compound?

  • Methodological Answer :

  • Stability : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products .
  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via UV-Vis spectroscopy at λmax (~280 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this benzamide derivative?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified cyclopentyl (e.g., cyclohexyl) or methoxy groups (e.g., ethoxy). Assess changes in IC50_{50} against target enzymes .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to COX-2 or kinase domains, guided by crystallographic data from related benzamides .

Q. What strategies resolve contradictory data between in vitro and in vivo efficacy studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify bioavailability limitations .
  • Metabolite Analysis : Identify active/inactive metabolites via UPLC-QTOF-MS and compare their activity in secondary assays .

Q. How can researchers investigate the compound’s mechanism of action when initial target prediction tools yield ambiguous results?

  • Methodological Answer :

  • Proteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins in treated vs. untreated cells .
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to pinpoint off-target effects .

Q. What experimental approaches validate the compound’s selectivity for a proposed biological target (e.g., enzyme vs. receptor)?

  • Methodological Answer :

  • Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ligands) with increasing concentrations of the compound to calculate Ki values .
  • CRISPR Knockout Models : Generate target gene-knockout cell lines and assess compound efficacy loss via Western blot or qPCR .

Data Analysis & Troubleshooting

Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR shifts or MS fragments)?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to confirm peak assignments in NMR .
  • Fragmentation Pattern Simulation : Compare experimental MS/MS data with in silico predictions (e.g., CFM-ID) to identify structural anomalies .

Q. What statistical methods are appropriate for analyzing dose-response curves with high variability in biological replicates?

  • Methodological Answer :

  • Nonlinear Regression : Use GraphPad Prism to fit data to a four-parameter logistic model, applying outlier tests (e.g., Grubbs’ test) to exclude anomalies .
  • Bootstrap Analysis : Calculate 95% confidence intervals for IC50_{50} values to assess reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.